molecular formula C7H3Cl2F3OS B154858 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene CAS No. 1947-95-1

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene

Cat. No. B154858
CAS RN: 1947-95-1
M. Wt: 263.06 g/mol
InChI Key: FYKXRVUSIQYRRG-UHFFFAOYSA-N
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Description

“2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene” is a chemical compound with the molecular formula C7H3Cl2F3OS. It is also known by other names such as 2,4-Dichlorobenzotrifluoride, 1,3-Dichloro-4-(trifluoromethyl)benzene, and 2,4-dichloro-α,α,α-trifluorotoluene .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is KALSHRGEFLVFHE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene” is 215.000 . The boiling point of a related compound, 2,4-Dichloro-1-(trifluoromethyl)benzene, is 390.7 K .

properties

IUPAC Name

2,4-dichloro-1-(trifluoromethylsulfinyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3OS/c8-4-1-2-6(5(9)3-4)14(13)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKXRVUSIQYRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631446
Record name 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene

CAS RN

1947-95-1
Record name 2,4-Dichloro-1-(trifluoromethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium triflinate (2.37 g, 15 mmol), then 6 equivalents of triflic acid (21.65 g, 144 mmol), after stirring for a few minutes, more than one equivalent of 1,3-dichlorobenzene (3.22 g, 22 mmol) and finally one equivalent of triflic anhydride (4.32 g, 15 mmol) are introduced into a three-necked flask surmounted by a reflux condenser with a silica gel guard under an inert argon atmosphere. The mixture is stirred for 10 h at ambient temperature. It is hydrolyzed with a water-ice mixture (5 g) and then neutralized with a saturated sodium hydrogencarbonate solution to a pH of 6. The mixture is extracted with diethyl ether. The organic phase is dried and evaporated and the residue is recrystallized from pentane (the brown oils are purified by chromatography). White crystals are obtained (m=2.9 g, Yd=70%).
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
21.65 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step Two
Quantity
4.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
water ice
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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